p-Toluenesulfonic acid monohydrate is a hygroscopic organic compound with the molecular formula and a molecular weight of approximately 190.22 g/mol. It appears as a white to pink crystalline solid and is known for its mild odor. This compound is commonly used as a catalyst in various
p-TsOH·H2O is a strong acid and can cause irritation or burns upon contact with skin or eyes. It can also be corrosive to metals. Always handle p-TsOH·H2O with appropriate personal protective equipment (PPE) in a well-ventilated fume hood according to laboratory safety protocols.
Current research explores the application of p-TsOH·H2O in various fields, including:
The biological activity of p-toluenesulfonic acid monohydrate has been explored in various contexts:
p-Toluenesulfonic acid monohydrate can be synthesized through several methods:
p-Toluenesulfonic acid monohydrate has diverse applications across various fields:
Studies on p-toluenesulfonic acid monohydrate often focus on its interactions with other compounds during catalytic processes. Its ability to form complexes with substrates enhances reaction rates and selectivity, making it an important subject for research on catalytic mechanisms. Additionally, its hygroscopic nature necessitates careful handling to avoid moisture-related degradation during experiments .
Several compounds share structural similarities with p-toluenesulfonic acid monohydrate, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Sulfuric Acid | Stronger acid; used in dehydration reactions. | |
Benzenesulfonic Acid | Similar sulfonyl group; less soluble than p-toluenesulfonic acid. | |
4-Methylbenzenesulfonyl Chloride | Used for sulfonylation; more reactive due to chlorine. |
p-Toluenesulfonic acid monohydrate stands out due to its balance between reactivity and stability, making it particularly useful as a laboratory catalyst without the aggressive behavior associated with stronger acids like sulfuric acid.
Corrosive;Irritant